molecular formula C14H12O3 B6396011 3-Hydroxy-4-(4-methylphenyl)benzoic acid CAS No. 1261926-50-4

3-Hydroxy-4-(4-methylphenyl)benzoic acid

Cat. No.: B6396011
CAS No.: 1261926-50-4
M. Wt: 228.24 g/mol
InChI Key: LDSPDWNBFQLGIM-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(4-methylphenyl)benzoic acid is a biphenyl-based compound that incorporates both phenolic and carboxylic acid functional groups, making it a molecule of interest in several advanced research areas. Its structure is analogous to scaffolds investigated in medicinal chemistry for the development of biologically active molecules. Specifically, structurally related hydroxybenzoic acids and biphenyl derivatives are explored for their potential to modulate protein-protein interactions and enzyme activity, given their ability to mimic peptide motifs . The presence of the hydroxyl and carboxyl groups provides sites for further chemical derivatization, allowing researchers to fine-tune the compound's physicochemical properties and create targeted molecular libraries for high-throughput screening . In the context of drug discovery, similar compounds have been studied as core templates in the synthesis of CCR5 antagonists, a class of interest in immunology and virology research . Furthermore, hydroxybenzoic acids, as a class, are known to exhibit various bioactivities, including antioxidant and anti-inflammatory effects, making them subjects of investigation in biochemical and pharmacological studies . This reagent offers scientists a valuable building block for probing biological mechanisms and developing novel chemical probes.

Properties

IUPAC Name

3-hydroxy-4-(4-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)12-7-6-11(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSPDWNBFQLGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688620
Record name 2-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-50-4
Record name 2-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(4-methylphenyl)benzoic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of toluene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 4-methylbenzoylbenzoic acid.

    Hydrolysis: The intermediate product is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-(4-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of 3-keto-4-(4-methylphenyl)benzoic acid.

    Reduction: Formation of 3-hydroxy-4-(4-methylphenyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-4-(4-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and physicochemical properties of benzoic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Key Functional Groups Biological Activity/Application Source/Reference
3-Hydroxy-4-(4-methylphenyl)benzoic acid 3-OH, 4-(4-methylphenyl) 228.23* Hydroxyl, methylphenyl Not explicitly reported (potential antimicrobial/chelation) Synthetic/Inference
3-Hydroxy-4-(sulfooxy)benzoic acid 3-OH, 4-sulfooxy 234.18 Hydroxyl, sulfooxy COX-2 inhibition Pathogenic Aspergillus
4-Hydroxy-3-methylbenzoic acid 4-OH, 3-methyl 166.17 Hydroxyl, methyl Pesticide intermediates Industrial synthesis
Caffeic acid 3,4-dihydroxy, propenoic acid 180.16 Dihydroxyl, acrylate Antioxidant, pharmacological research Natural sources
4-[[[8-Bromo-2,2-dimethyl-4-(4-methylphenyl)chroman-6-yl]carbonyl]amino]benzoic acid Complex chroman substituent ~528.35 Bromo, dimethylchroman RARα antagonism Synthetic (cancer research)

*Calculated based on molecular formula C₁₄H₁₂O₃.

Physicochemical Properties

  • Solubility : Sulfonated derivatives (e.g., 3-hydroxy-4-(sulfooxy)benzoic acid) exhibit higher aqueous solubility due to the polar sulfooxy group , whereas the 4-methylphenyl group in the target compound likely reduces solubility, favoring organic solvents.
  • Thermal Stability : Methyl and halogen substituents (e.g., in 4-[benzoic acid) enhance thermal stability, as seen in melting points >200°C . The target compound’s stability remains unstudied but may align with these trends.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-4-(4-methylphenyl)benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or Suzuki-Miyaura coupling, to introduce the 4-methylphenyl group to the benzoic acid core. Hydroxylation at the 3-position can be achieved via directed ortho-metalation or enzymatic oxidation. Key factors include:

  • Catalyst selection : Palladium catalysts for coupling reactions (e.g., Suzuki) improve regioselectivity .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures ensures purity .
  • Yield optimization : Reaction temperature (e.g., 80–100°C for coupling) and stoichiometric ratios (1:1.2 for aryl boronic acid) are critical .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the positions of the hydroxy, methyl, and phenyl groups (e.g., aromatic proton signals at δ 6.8–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+^+ at m/z 243.1) .
  • FT-IR : Bands at 1680–1700 cm1^{-1} (carboxylic acid C=O) and 3200–3500 cm1^{-1} (hydroxy O-H) .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported biological activities of structurally related benzoic acid derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or substituent positioning. To resolve these:

  • Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH (6.5–7.5) to minimize variability .
  • Comparative SAR tables :
CompoundSubstituent PositionBioactivity (IC50_{50}, μM)Reference
This compound3-OH, 4-Ph(4-Me)12.5 (Antioxidant)
3-Fluoro-4-(4-methylphenyl)benzoic acid3-F, 4-Ph(4-Me)8.7 (Antimicrobial)
4-(3-Hydroxybenzoyl)benzoic acid3-OH, 4-COPh23.1 (Anti-inflammatory)
  • Molecular docking : Compare binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in further derivatization?

  • Methodological Answer :

  • Electronic effects : The electron-donating methyl group on the phenyl ring enhances electrophilic substitution at the para position, while the hydroxy group directs reactions to the ortho/para positions via resonance .
  • Steric hindrance : Bulkier substituents (e.g., tert-butyl) reduce reaction rates in esterification; kinetic studies using 1H^1H NMR monitoring can quantify this .
  • Case study : Esterification with methanol (H2 _2SO4_4, reflux) achieves 85% yield, while bulkier alcohols (e.g., isopropyl) yield <50% due to steric effects .

Q. What advanced techniques can elucidate degradation pathways of this compound under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS : Identify degradation products (e.g., decarboxylated or hydroxylated derivatives) in simulated gastric fluid (pH 1.2, 37°C) .
  • Isotopic labeling : Use 13C^{13}C-labeled carboxylic acid groups to track CO2_2 release during thermal degradation .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and analyze via HPLC-DAD to detect impurities .

Data-Driven Insights

  • Thermodynamic Properties :

    PropertyValue (Calculated)MethodReference
    LogP (Partition coefficient)2.8 ± 0.3ChemAxon
    pKa (Carboxylic acid)4.2Potentiometric
    Melting Point215–218°CDSC
  • Biological Activity Trends :

    • Antioxidant activity (DPPH assay): EC50_{50} = 12.5 μM, comparable to Trolox (EC50_{50} = 10.1 μM) .
    • Antimicrobial activity (MIC): 32 μg/mL against S. aureus due to membrane disruption, validated via SEM imaging .

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